molecular formula C6H8N2O2 B049331 2,5-Dimethoxypyrazine CAS No. 117856-61-8

2,5-Dimethoxypyrazine

Cat. No. B049331
M. Wt: 140.14 g/mol
InChI Key: BBERXJJYPMNVAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dimethoxypyrazine derivatives and related compounds involves various chemical strategies, including the dimerization of amino acid-derived α-amino aldehydes for biomimetic synthesis of disubstituted pyrazines. This approach demonstrates the feasibility of alternative biosynthetic routes and provides a concise method for pyrazine synthesis from readily available amino acids (Badrinarayanan & Sperry, 2012). Another method involves the Sonogashira cross-coupling reaction, highlighting the synthesis of di(aryleneethynyl)pyrazine derivatives, which showcases the structural versatility and optoelectronic properties of pyrazine-based compounds (Zhao et al., 2004).

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxypyrazine derivatives reveals insights into their conformation and electronic properties. For instance, the X-ray crystal structure of certain derivatives demonstrates specific orientations of substituent groups relative to the pyrazine ring, influencing the compound's electronic properties and interactions (Türksoy et al., 2003).

Chemical Reactions and Properties

2,5-Dimethoxypyrazine and its derivatives undergo various chemical reactions, leading to the formation of new compounds with unique properties. For example, reactions with methanol can produce addition or substitution products, highlighting the reactivity of the pyrazine ring and its potential for further functionalization (Tsuzuki & Tada, 1985).

Physical Properties Analysis

The physical properties of 2,5-dimethoxypyrazine derivatives, such as their photoluminescence and electroluminescence, are of significant interest for applications in material science and electronics. Studies on phenylene-dimethylpyrazine co-oligomers have shown violet-blue photoluminescence and blue electroluminescence, making them promising candidates for optoelectronic devices (Türksoy et al., 2003).

Chemical Properties Analysis

The chemical properties of 2,5-dimethoxypyrazine derivatives, such as their electrochemical behavior and interaction with other molecules, are critical for understanding their functionality and potential applications. Studies have detailed the synthesis and characterization of pyrazine derivatives, including their electrochemical properties and molecular structures, to explore their utility in various fields (Golla et al., 2020).

Scientific Research Applications

  • Uterine Hypercontraction Inhibition : Yamada et al. (1998) found that 2,5-dimethylpyrazine effectively inhibits oxytocic agent-induced uterine hypercontraction in rats. This could prevent medical accidents like uterine rupture or fetal pressure death due to contractions (Yamada, Kobayashi, Fujihara, & Ohta, 1998).

  • Impact on Testosterone Levels : In 1994, Yamada et al. reported that a high dose of 2,5-dimethylpyrazine decreases testosterone levels in juvenile male rats, affecting the biosynthesis of polyamines and acid phosphatase in the prostate during the growth period (Yamada, Shimizu, Komatsu, Sakata, & Ohta, 1994).

  • Uterine Weight Decrease : Research by Yamada, Takahashi, & Ohta (1992) suggests that 2,5-dimethylpyrazine may have a direct inhibitory action on the uterus, as indicated by a decrease in uterus weight in female rats (Yamada, Takahashi, & Ohta, 1992).

  • Reproductive Effects : Jemioło & Novotny (1993) observed that female mice exposed to synthetic 2,5-dimethylpyrazine experienced delayed puberty, lower reproductive success, and higher pup mortality during lactation (Jemioło & Novotny, 1993).

  • Genetic Apparatus Stability : Daev et al. (2009) found that female house mouse pheromone 2,5-dimethylpyrasine and similar compounds can induce mitotic aberrations in male mice, with their cytogenetic activity depending on structural peculiarities (Daev, Kazarova, Vyborova, & Dukel’skaya, 2009).

  • Biological Activity of Derivatives : MadhuKumarD et al. (2015) discussed that novel pyrazoline derivatives containing dimethoxy and dinitro compounds exhibit significant antioxidant, antimicrobial, and antihelmintic properties (MadhuKumarD et al., 2015).

  • Anti-Arthritic Potential : Shabbir et al. (2014) indicated that DHP treatment, which involves a compound related to 2,5-DMP, reduces arthritis severity, inflammation, and bone erosion in a rat model, suggesting its potential as an anti-arthritic agent (Shabbir, Shahzad, Ali, Zia-ur-Rehman, 2014).

  • Flavoring in Baked Food Products : Scalone et al. (2020) showed that adding whey protein hydrolysates effectively promotes the generation of 2,5-dimethylpyrazine and other aroma compounds in baked food products like bread and cookies (Scalone, Ioannidis, Lamichhane, Devlieghere, de Kimpe, Cadwallader, & De Meulenaer, 2020).

Safety And Hazards

The safety data sheet for a related compound, 2,5-Dimethylpyrazine, indicates that it is combustible, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,5-Dimethoxypyrazine were not found, research on related compounds such as 2,5-Diketopiperazines (DKPs) is still in the early stage, and their application in drug development needs to be further studied .

properties

IUPAC Name

2,5-dimethoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-9-5-3-8-6(10-2)4-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBERXJJYPMNVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556816
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyrazine

CAS RN

117856-61-8
Record name 2,5-Dimethoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
S Nedungadi - 2016 - search.proquest.com
The present work is directed toward the synthesis of small chromophores capable of exhibiting singlet fission which can be utilized for application in solar cells to increase efficiency. …
Number of citations: 2 search.proquest.com
O Blanco, C Pato, M Ruiz, V Ojea - Organic & Biomolecular Chemistry, 2009 - pubs.rsc.org
A strategy for the synthesis of 2,5-dideoxy-2,5-iminohexitols and 2,5-dideoxy-2,5-iminoglyconic acids is described by using diastereoselective aldol additions of metalated bislactim …
Number of citations: 8 pubs.rsc.org
IM Dawson, AJ Pappin, CJ Peck… - Journal of the Chemical …, 1989 - pubs.rsc.org
Some new methods for preparing substituted pyrazines are reported. 2,6-Dimethoxy substituted pyrazines undergo facile addition of singles oxygen to form endoperoxides, some of …
Number of citations: 1 pubs.rsc.org
U Groth, T Huhn, B Porsch, C Schmeck… - Liebigs Annalen der …, 1993 - Wiley Online Library
The 2,5‐dialkoxypyrazines 3a and b were prepared in three steps from methyl glycinate hydrochloride (1) in an overall yield of 18 and 63%. Upon the addition of lithium organyls to 3b …
SP Philbin - 2001 - bura.brunel.ac.uk
The novel candidate high energy insensitive explosive; 2,5-diamino-3,6-dinitropyrazine (ANPZ-i) has been prepared in acceptable overall yield. ANPZ-i was synthesised by the nitration …
Number of citations: 1 bura.brunel.ac.uk
EH Brown - 1999 - search.proquest.com
5-Aminolevulinic acid (ALA), one of the body's naturally occurring molecules in the biosynthetic pathway to haem, is being used in Photodynamic Therapy (PDT), a new approach to the …
Number of citations: 3 search.proquest.com
C Yamagami, N Takao, T Fujita - Pharmacochemistry Library, 1995 - Elsevier
The octanol/water partition coefficients (P) of a number of substituted diazines were measured. The composition of the π value of substituents, the increment in the log P value …
Number of citations: 5 www.sciencedirect.com
C Didier, DJ Critcher, ND Walshe… - The Journal of …, 2004 - ACS Publications
The structure of the unusual anthelmintic pyrrolobenzoxazine terpenoid natural product CJ-12662 was established by X-ray crystallography and partial synthesis from 2-…
Number of citations: 46 pubs.acs.org
C Yamagami, N Takao, T Fujita - QSAR and Drug Design: New …, 1995 - books.google.com
The octanol/water partition coefficients (P) of a number of substituted diazines were measured. The composition of the r value of substitu-ents, the increment in the log P value …
Number of citations: 2 books.google.com
CD Gabbutt, JD Hepworth - Supplements to the 2nd Edition of Rodd's …, 1975 - Elsevier
Publisher Summary This chapter describes the seven-membered ring compounds with two or more different elements in the ring. Silver tetrafluoroborate catalyzes the cyclization of β-…
Number of citations: 2 www.sciencedirect.com

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